molecular formula C20H23N3O3S2 B2436819 N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252917-66-0

N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2436819
CAS RN: 1252917-66-0
M. Wt: 417.54
InChI Key: ITUIRHYMSSXPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study presented the synthesis of compounds, including analogues similar to the specified chemical structure, as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in the folate pathway of cells. The most potent dual inhibitor identified in this study showed significant inhibition of both human TS and DHFR, indicating its potential in cancer therapy by targeting folate metabolism in cancer cells (Gangjee et al., 2008).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Another research focused on synthesizing new derivatives of thieno[3,2-d]pyrimidine, closely related to the chemical , evaluating their antitumor activities. The compounds exhibited potent anticancer activity against several human cancer cell lines, comparable to that of doxorubicin, a widely used chemotherapy drug. This indicates the potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial Activities of Thiazoles and Fused Derivatives

Research into thiazoles and their fused derivatives, which include compounds with structural similarities to the one mentioned, demonstrated antimicrobial activities against various bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents to combat infectious diseases (Wardkhan et al., 2008).

Crystal Structure Analysis for Drug Design

A study focused on the crystal structure analysis of compounds closely related to the specified chemical structure, providing insights into their conformation and interactions. Understanding the molecular structure at this level can aid in rational drug design, especially for targeting specific enzymes or receptors (Subasri et al., 2016).

Glutaminase Inhibitors for Cancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural features with the compound of interest, highlighted their role as potent glutaminase inhibitors. Glutaminase is an enzyme involved in glutamine metabolism, which is critical for cancer cell growth. Inhibiting this enzyme could be a promising strategy in cancer therapy (Shukla et al., 2012).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-4-26-16-8-6-5-7-14(16)21-17(24)12-28-20-22-15-9-10-27-18(15)19(25)23(20)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUIRHYMSSXPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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